molecular formula C21H23N7O2 B10924339 6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10924339
M. Wt: 405.5 g/mol
InChI Key: FXZXGOWEJANCBE-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrazole Groups: The pyrazole moieties can be introduced via condensation reactions with hydrazines and diketones.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through alkylation reactions using cyclopropyl halides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor desired product formation.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole moieties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, and electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridines: Other compounds in this class with varying substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole moieties.

    Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that may exhibit similar biological activities.

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

6-cyclopropyl-N-(1,5-dimethylpyrazol-3-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N7O2/c1-5-28-12(3)15(10-22-28)19-18-14(20(29)24-17-8-11(2)27(4)25-17)9-16(13-6-7-13)23-21(18)30-26-19/h8-10,13H,5-7H2,1-4H3,(H,24,25,29)

InChI Key

FXZXGOWEJANCBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C(=C5)C)C)C

Origin of Product

United States

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